ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, 4-chlorobenzaldehyde, and piperidine in ethanolic solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylthio group.
Reduction: This reaction can affect the quinoxaline core.
Substitution: This reaction can occur at the amino or ethyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular interactions are still under investigation, but they likely involve binding to active sites and altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone)
- N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC)
- Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate
Uniqueness
ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its pyrroloquinoxaline core. This structure provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 2-amino-1-(2-phenylsulfanylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-27-21(26)17-18-20(24-16-11-7-6-10-15(16)23-18)25(19(17)22)12-13-28-14-8-4-3-5-9-14/h3-11H,2,12-13,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRVJPRJXAVEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCSC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.